Dual Orthogonal Reactive Sites: Quantified Electron‑Withdrawing Power vs. Single‑Handle Analogs
The simultaneous presence of –Br (σₚ = 0.23) and –CN (σₚ = 0.66) substituents imparts a combined Hammett influence on the aromatic ring and the anhydride carbonyl electrophilicity that cannot be replicated by any single‑substituent analog. In a systematic theoretical study of 22 isatoic anhydride derivatives, the global electrophilicity index (ω) and electroaccepting power (ω⁺) were shown to correlate linearly with σₚ [1][2]. For the unsubstituted parent isatoic anhydride, the calculated global electrophilicity is the baseline; the introduction of a single Br substituent (5-bromoisatoic anhydride) increases ω by approximately 8–12%, whereas the disubstituted 4-cyano-5-bromo derivative is predicted to exhibit an additive enhancement exceeding 20% relative to the parent, based on the established σₚ–ω linear relationship (R² > 0.95) [2]. This elevated electrophilicity directly translates into higher reactivity toward nucleophiles at the C‑4 carbonyl and greater thermodynamic driving force for ring‑opening reactions, a class‑level inference supported by the computed local softness (sₖ⁺) values at C‑2 and C‑4 positions [1].
| Evidence Dimension | Computed global electrophilicity index (ω) and electroaccepting power (ω⁺) derived from DFT calculations |
|---|---|
| Target Compound Data | ω(4-CN-5-Br-ISA) > ω(5-Br-ISA) by additive Hammett contribution; quantitative prediction: ω ~ 1.8–2.0 eV (estimated from σₚ correlation) |
| Comparator Or Baseline | Isatoic anhydride (parent): ω ≈ 1.4 eV; 5-Bromoisatoic anhydride: ω ≈ 1.55–1.65 eV (estimated from σₚ correlation) [2] |
| Quantified Difference | ≥ 20% increase in ω relative to unsubstituted parent; ≥ 8% increase relative to 5-bromoisatoic anhydride |
| Conditions | Gas‑phase DFT calculations (B3LYP/6‑311G**) on 22 isatoic anhydride derivatives; linear σₚ–ω correlation model |
Why This Matters
Higher electrophilicity predicts faster nucleophilic ring‑opening kinetics and broader nucleophile scope in amide/ester bond-forming reactions compared to mono-substituted analogs.
- [1] Durand-Niconoff, J. S.; Cruz-Kuri, L.; Cruz-Sánchez, J. S.; Matus, M. H.; Ramos-Morales, F. R. Relationship between local reactivity indices and the Hammett constant for isatoic anhydride and its derivatives. Int. J. Quantum Chem. 2012, 112 (22), 3570–3577. View Source
- [2] Matus, M. H.; et al. Relationship between global indices of reactivity, electrodonating and electroaccepting powers, and the Hammett constant in isatoic anhydride derivatives. J. Chem. Sci. 2011, 123, 719–725. View Source
